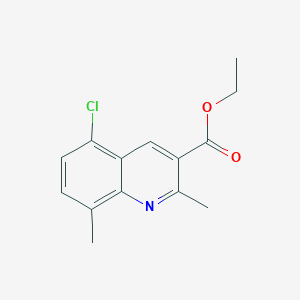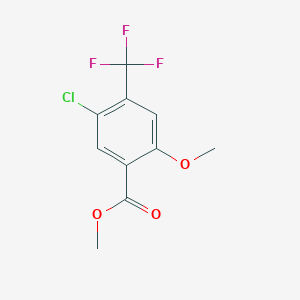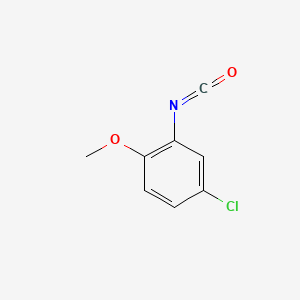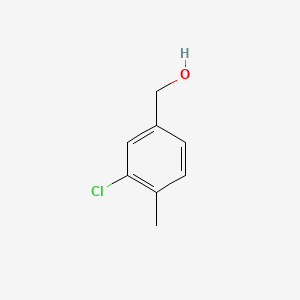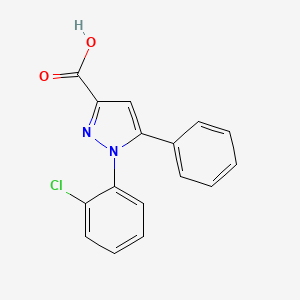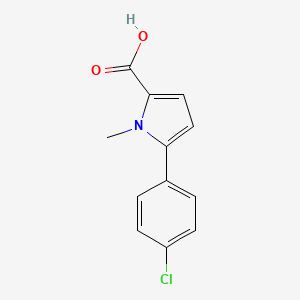
5-(2-Chlorophenyl)-2-methylfuran-3-carboxylic acid
Übersicht
Beschreibung
5-(2-Chlorophenyl)-2-methylfuran-3-carboxylic acid (also known as 5-CPMF) is an organic compound that belongs to the class of furan carboxylic acids. This compound has several applications in scientific research due to its unique chemical structure, which is composed of both a phenyl group and a furan ring. It is a widely used reagent in organic synthesis, and has been studied for its potential applications in medicinal chemistry and biochemistry.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Pharmacological studies have shown that compounds like Chlorogenic Acid (CGA), a phenolic compound from the hydroxycinnamic acid family, exhibit a wide range of therapeutic roles. These include antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and central nervous system (CNS) stimulator effects. CGA has also been shown to regulate lipid metabolism and glucose, aiding in the treatment of disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. Such effects highlight the pharmacological potential of structurally related carboxylic acids, suggesting areas of research for 5-(2-Chlorophenyl)-2-methylfuran-3-carboxylic acid in metabolic regulation and disease mitigation (M. Naveed et al., 2018).
Materials Science and Polymer Synthesis
In materials science, furan derivatives have been identified as key intermediates for converting plant biomass into valuable chemicals for the production of polymers, functional materials, and fuels. A review on 5-Hydroxymethylfurfural (HMF) and its derivatives, which are structurally similar to 5-(2-Chlorophenyl)-2-methylfuran-3-carboxylic acid, discusses their potential as alternative feedstocks for the chemical industry. This includes the synthesis of monomers and polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals, highlighting a sustainable approach to material production from biomass (V. M. Chernyshev et al., 2017).
Biotechnology and Biocatalysis
Carboxylic acids, including those structurally related to 5-(2-Chlorophenyl)-2-methylfuran-3-carboxylic acid, have been explored for their role in biotechnology, especially in the context of microbial fermentation and biocatalysis. Research into the inhibition effects of carboxylic acids on microbes highlights the importance of understanding their impact on cell membranes and metabolic processes. Such knowledge is crucial for developing engineered microbes with improved tolerance and efficiency in producing biorenewable chemicals. The effects on the microbial internal pH and cell membrane properties suggest areas for genetic and metabolic engineering to enhance microbial production processes (L. Jarboe et al., 2013).
Safety and Hazards
Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For similar compounds, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Zukünftige Richtungen
The future directions for research on “5-(2-Chlorophenyl)-2-methylfuran-3-carboxylic acid” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be investigated. For instance, indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Eigenschaften
IUPAC Name |
5-(2-chlorophenyl)-2-methylfuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3/c1-7-9(12(14)15)6-11(16-7)8-4-2-3-5-10(8)13/h2-6H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXIJANIURSGHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401113 | |
| Record name | 5-(2-chlorophenyl)-2-methylfuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorophenyl)-2-methylfuran-3-carboxylic acid | |
CAS RN |
4414-49-7 | |
| Record name | 5-(2-chlorophenyl)-2-methylfuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



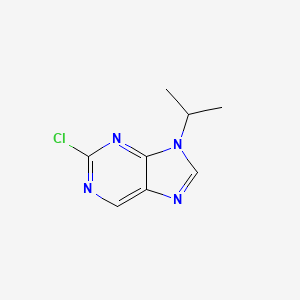

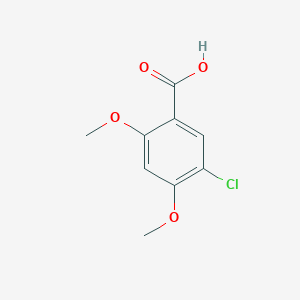
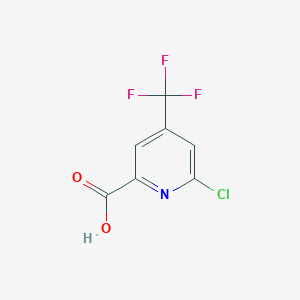
![1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B3024748.png)
